molecular formula C8H8O3S B2679724 Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate CAS No. 2248338-01-2

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate

Cat. No.: B2679724
CAS No.: 2248338-01-2
M. Wt: 184.21
InChI Key: XULWHEHUXSPNHF-UHFFFAOYSA-N
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Description

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with epoxides. One common method is the reaction of 5-bromo-2-thiophenecarboxylic acid with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and the exertion of its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(bromomethyl)thiophene-2-carboxylate
  • Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
  • Methyl 5-(chloromethyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-(oxiran-2-yl)thiophene-2-carboxylate is unique due to the presence of the epoxide ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds. The epoxide ring allows for a variety of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 5-(oxiran-2-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-10-8(9)7-3-2-6(12-7)5-4-11-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULWHEHUXSPNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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